molecular formula C63H58Cl2N12O B13842069 N2-Losartanyl-losartan Trityl

N2-Losartanyl-losartan Trityl

Cat. No.: B13842069
M. Wt: 1070.1 g/mol
InChI Key: DGMJWIOPORHKDR-UHFFFAOYSA-N
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Description

N2-Losartanyl-losartan Trityl is an intermediate compound used in the synthesis of N2-Losartanyl-losartan, which is an impurity found in Losartan tablets. Losartan is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The trityl group in this compound plays a crucial role in its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Losartanyl-losartan Trityl involves several steps. One common method starts with the synthesis of 2-butyl-4-chloro-1-[2’-(2-trityl-2H-tetrazole-5-group)biphenyl-4-ylmethyl]-1H-imidazole-5-aldehyde. This compound is then reacted with sodium borohydride to obtain crude trityl Losartan, which is further refined and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N2-Losartanyl-losartan Trityl undergoes various chemical reactions, including:

    Oxidation: The trityl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is frequently used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to the formation of trityl cations, while reduction can yield the corresponding alcohol .

Scientific Research Applications

N2-Losartanyl-losartan Trityl has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various compounds.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as an impurity in Losartan tablets.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N2-Losartanyl-losartan Trityl is primarily related to its role as an intermediate in the synthesis of Losartan. Losartan acts as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure. The trityl group in this compound may influence its chemical stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Trityl Losartan: Another intermediate in the synthesis of Losartan.

    Triphenylcarbenium Ions: Broadly used in various chemical processes, including as protective groups and catalysts.

Uniqueness

N2-Losartanyl-losartan Trityl is unique due to its specific structure and role in the synthesis of Losartan. The presence of the trityl group imparts distinct chemical properties, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C63H58Cl2N12O

Molecular Weight

1070.1 g/mol

IUPAC Name

[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol

InChI

InChI=1S/C63H58Cl2N12O/c1-3-5-30-57-66-59(64)55(42-76-70-61(68-72-76)53-28-18-16-26-51(53)46-36-32-45(33-37-46)41-75-56(43-78)60(65)67-58(75)31-6-4-2)74(57)40-44-34-38-47(39-35-44)52-27-17-19-29-54(52)62-69-71-73-77(62)63(48-20-10-7-11-21-48,49-22-12-8-13-23-49)50-24-14-9-15-25-50/h7-29,32-39,78H,3-6,30-31,40-43H2,1-2H3

InChI Key

DGMJWIOPORHKDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN8N=C(N=N8)C9=CC=CC=C9C1=CC=C(C=C1)CN1C(=NC(=C1CO)Cl)CCCC)Cl

Origin of Product

United States

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